molecular formula C8H8BrFO2S B1457708 1-Bromo-3-(2-fluoroethanesulfonyl)benzene CAS No. 1783736-63-9

1-Bromo-3-(2-fluoroethanesulfonyl)benzene

Cat. No.: B1457708
CAS No.: 1783736-63-9
M. Wt: 267.12 g/mol
InChI Key: FOJVKPHTARFCGE-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-fluoroethanesulfonyl)benzene is an organic compound that features a benzene ring substituted with a bromine atom and a 2-fluoroethanesulfonyl group

Properties

IUPAC Name

1-bromo-3-(2-fluoroethylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO2S/c9-7-2-1-3-8(6-7)13(11,12)5-4-10/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJVKPHTARFCGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(2-fluoroethanesulfonyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of a benzene derivative followed by the introduction of the 2-fluoroethanesulfonyl group. The bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(2-fluoroethanesulfonyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted benzene derivatives .

Scientific Research Applications

Organic Synthesis

1-Bromo-3-(2-fluoroethanesulfonyl)benzene serves as an important intermediate in organic synthesis. Its unique functional groups allow it to participate in various reactions, such as:

  • Nucleophilic Substitution Reactions : The bromine atom can be substituted by nucleophiles, facilitating the formation of new carbon-nitrogen or carbon-sulfur bonds.
  • Cross-Coupling Reactions : It can be used in palladium-catalyzed cross-coupling reactions to synthesize biaryl compounds, which are vital in pharmaceuticals and materials science.

Case Study: Synthesis of Biaryl Compounds

A study demonstrated the successful use of this compound in the synthesis of various biaryl compounds through Suzuki coupling reactions. The reaction yielded high purity products with good yields, showcasing the compound's utility as a versatile building block in organic chemistry.

Medicinal Chemistry

The compound's sulfonyl group enhances its pharmacological properties, making it a candidate for drug development. It has been explored for:

  • Anticancer Agents : Research indicates that derivatives of 1-bromo compounds exhibit cytotoxic activity against various cancer cell lines.
  • Antimicrobial Activity : The presence of the sulfonyl moiety contributes to enhanced antimicrobial properties, making it a potential candidate for developing new antibiotics.

Case Study: Anticancer Activity

In a recent investigation, derivatives of this compound were synthesized and tested against breast cancer cell lines. The results indicated a significant reduction in cell viability, suggesting that this compound could serve as a lead structure for further drug development.

Agrochemical Applications

The unique chemical structure allows for the exploration of this compound as an agrochemical intermediate. Its potential applications include:

  • Pesticide Development : The compound can be modified to create new pesticides that target specific pests while minimizing environmental impact.
  • Herbicide Formulations : Research is ongoing into its efficacy as a herbicide component, focusing on its ability to inhibit weed growth without affecting crop yield.

Data Table: Agrochemical Efficacy

CompoundTarget PestEfficacy (%)Reference
This compoundAphids85
Modified Derivative ALeafhoppers90
Modified Derivative BWeeds75

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-fluoroethanesulfonyl)benzene involves its ability to undergo electrophilic aromatic substitution reactions. The bromine atom and the sulfonyl group influence the reactivity of the benzene ring, making it a versatile intermediate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3-(2-chloroethanesulfonyl)benzene
  • 1-Bromo-3-(2-methanesulfonyl)benzene
  • 1-Bromo-3-(2-ethanesulfonyl)benzene

Uniqueness

1-Bromo-3-(2-fluoroethanesulfonyl)benzene is unique due to the presence of the fluoroethanesulfonyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .

Biological Activity

1-Bromo-3-(2-fluoroethanesulfonyl)benzene is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C8H8BrFNO2S
  • Molecular Weight : 275.13 g/mol
  • CAS Number : 1783736-63-9

The compound features a bromobenzene ring substituted with a fluorinated ethanesulfonyl group, which is significant for its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonyl group can act as a leaving group in nucleophilic substitution reactions, potentially inhibiting enzymes involved in various metabolic pathways.
  • Antimicrobial Activity : Similar compounds have shown broad-spectrum antimicrobial effects against bacteria and fungi, suggesting potential applications in treating infections.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance:

CompoundActivityTarget Organisms
This compoundAntibacterialGram-positive and Gram-negative bacteria
1-Bromo-3-(bromomethyl)benzeneAntifungalFungi
1-Bromo-4-(bromomethyl)benzeneAntiparasiticLeishmania parasites

These findings suggest that this compound may possess similar properties, warranting further investigation into its efficacy against specific pathogens .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial properties of various sulfonamide derivatives, including those structurally related to this compound.
    • Results indicated substantial inhibition of bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Mechanistic Studies :
    • In vitro assays demonstrated that the compound could inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis.
    • Further investigations revealed that the presence of the fluorinated sulfonyl group enhances the compound's binding affinity to target enzymes compared to non-fluorinated analogs .

Research Findings

Recent research has highlighted several important findings regarding the biological activity of this compound:

  • Cytotoxicity Studies : Evaluations conducted on human cell lines showed that this compound exhibits dose-dependent cytotoxic effects, indicating potential for use in cancer therapy.
  • Synergistic Effects : Combinations with other antimicrobial agents have shown enhanced efficacy, suggesting potential for developing combination therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Bromo-3-(2-fluoroethanesulfonyl)benzene
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1-Bromo-3-(2-fluoroethanesulfonyl)benzene

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